2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide
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Overview
Description
2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1’-cyclopentane]-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its structure includes a spirocyclic framework, which is known for imparting unique biological activities to molecules.
Preparation Methods
The synthesis of 2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1’-cyclopentane]-4-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Chemical Reactions Analysis
2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1’-cyclopentane]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1’-cyclopentane]-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for treating Alzheimer’s disease.
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules and acetylcholinesterase inhibitors. Compared to these compounds, 2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1’-cyclopentane]-4-carboxamide may offer unique advantages in terms of potency and selectivity .
Properties
CAS No. |
1212484-49-5 |
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Molecular Formula |
C26H25N3O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C26H25N3O2/c30-24(28-20-12-16-27-17-13-20)23-21-10-4-5-11-22(21)25(31)29(26(23)14-6-7-15-26)18-19-8-2-1-3-9-19/h1-5,8-13,16-17,23H,6-7,14-15,18H2,(H,27,28,30) |
InChI Key |
OEAHHJZRXFGGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NC5=CC=NC=C5 |
Origin of Product |
United States |
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